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Introduction

Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel, first-in-class
new molecular entity being investigated for the treatment of metabolic and liver diseases.[1][2]
It is an ionic salt formed between the natural product berberine (BBR) and the bile acid
ursodeoxycholic acid (UDCA).[3][4] This unique combination is designed to leverage the
synergistic therapeutic effects of its constituent parts, addressing the complex pathophysiology
of diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis
(NASH), and type 2 diabetes (T2D).[1][5] This technical guide provides an in-depth overview of
the foundational research on BBR-UDCA, including its synthesis, mechanism of action, and key
preclinical and clinical findings.

Synthesis of Berberine Ursodeoxycholate

BBR-UDCA is synthesized as an ionic salt of berberine and ursodeoxycholic acid.[3] While
specific proprietary details of the manufacturing process are not fully public, the general
methodology can be inferred from patent literature. The synthesis involves the reaction of a
berberine salt, such as berberine chloride, with ursodeoxycholic acid in a suitable solvent
system to facilitate the formation of the ionic bond.

General Experimental Protocol for Synthesis
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The following protocol is a generalized representation based on available information:

o Dissolution of Reactants: Berberine chloride is dissolved in hot distilled water and then
allowed to cool to room temperature.[6] Concurrently, ursodeoxycholic acid is dissolved in an
anhydrous alcohol, such as ethanol.[6]

e Reaction: The aqueous solution of berberine chloride is then combined with the alcoholic
solution of ursodeoxycholic acid. An agueous solution of a base, such as sodium carbonate,
is added to the reaction mixture to facilitate the salt formation.[6]

 Purification and Isolation: The resulting BBR-UDCA salt can be isolated through various
techniques, including evaporation of the solvent, precipitation, and filtration. The final product
is then dried under vacuum.[6]

o Characterization: The formation of the BBR-UDCA salt with a 1:1 stoichiometry can be
confirmed using analytical techniques such as *H NMR, IR spectroscopy, and mass
spectrometry.[6]

It is important to note that different crystalline and amorphous solid forms of BBR-UDCA can be
prepared by varying the solvents and conditions used during crystallization and purification,
which may impact the compound's physicochemical properties.[7]

Mechanism of Action

BBR-UDCA has a dual mechanism of action, combining the therapeutic properties of both
berberine and ursodeoxycholic acid.[1] This multifaceted approach targets key pathways in
metabolic and liver diseases.

Signaling Pathways
The primary signaling pathways modulated by BBR-UDCA include:
o AMP-activated protein kinase (AMPK) activation: Berberine is a known activator of AMPK, a

central regulator of cellular energy homeostasis.[5][8] Activation of AMPK leads to improved
insulin sensitivity, increased glucose uptake, and enhanced fatty acid oxidation.[8]
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e NLRP3 Inflammasome Inhibition: BBR-UDCA has been shown to inhibit the NOD-like
receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1] The
NLRP3 inflammasome is a key component of the innate immune system that, when
activated, drives inflammation and has been implicated in the pathogenesis of metabolic

diseases.

The synergistic action of AMPK activation and NLRP3 inflammasome inhibition contributes to
the anti-inflammatory, anti-fibrotic, and metabolic regulatory effects of BBR-UDCA.
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Caption: Signaling pathway of Berberine Ursodeoxycholate.

Preclinical Research

Preclinical studies have demonstrated the efficacy of BBR-UDCA in animal models of metabolic
and liver diseases. A key model used is the golden hamster fed a high-fat diet to induce MASH
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and dyslipidemia.[5]
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Caption: Workflow for preclinical evaluation in a hamster model.

o Experimental Protocol:

o Animal Model: Golden hamsters are fed a high-fat diet for a specified period to induce
features of MASH and dyslipidemia.[5]

o Treatment Groups: Animals are randomized to receive daily treatment with either a vehicle
control or BBR-UDCA at different dose levels.[5]
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o Duration: The treatment period is typically several weeks (e.g., 6 weeks).[5]
o Endpoint Analysis:

» Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and
Eosin, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis. The
NAFLD Activity Score (NAS) and fibrosis stage are determined.[5][8]

» Serum Biochemistry: Blood samples are collected to measure levels of lipids (total
cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).[5]

linical Findinas

Parameter Vehicle Control

BBR-UDCA (Low BBR-UDCA (High
Dose) Dose)

.. o o ) Greater significant
NAFLD Activity Score Significantly elevated Significant reduction ducti
reduction

Greater significant

Fibrosis Stage Significantly elevated Significant reduction )
reduction

Serum Total

Elevated Reduced Significantly reduced
Cholesterol
Serum LDL-C Elevated Reduced Significantly reduced
Serum ALT Elevated Reduced Significantly reduced
Serum AST Elevated Reduced Significantly reduced

Note: This table is a qualitative summary of findings reported in preclinical studies.[5]

Clinical Research

BBR-UDCA has undergone several Phase 2 clinical trials in patients with NAFLD/NASH, type 2
diabetes, and hyperlipidemia, with ongoing Phase 3 studies.[2][8][9][10]

Phase 2 Trial in Presumed NASH and Type 2 Diabetes
(NCT03656744)
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Study Design: A randomized, double-blind, placebo-controlled trial.[2]

Patient Population: 100 subjects with fatty liver disease and type 2 diabetes.[2]
Intervention:

o Placebo

o BBR-UDCA 500 mg twice daily

o BBR-UDCA 1000 mg twice daily[2]

Treatment Duration: 18 weeks.[2]

Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging
proton density fat fraction (MRI-PDFF).[2]

Key Secondary Endpoints: Improvement in glycemic control (HbA1c), liver-associated
enzymes, and safety.[2]
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BBR-UDCA (500

BBR-UDCA (1000

Endpoint Placebo
mg BID) mg BID)
Absolute Change in
) -4.8% (p=0.011 vs
Liver Fat Content -2.0% -2.9%
placebo)
(MRI-PDFF)
_ -0.5% (p=0.04 vs
Change in HbAlc -0.2% -0.3%
placebo)
_ -20.6 (p=0.003 vs
Change in ALT (U/L) -5.7 -10.5
placebo)
) -9.9 (p=0.02 vs
Change in AST (U/L) -3.0 -5.3
placebo)
Change in Total -21.4 (p=0.005 vs
-4.9 -11.6
Cholesterol (mg/dL) placebo)
Change in LDL-C -14.1 (p=0.005 vs
-1.5 -6.5

(mg/dL)

placebo)

Data from Harrison SA, et al. Nat Commun. 2021.[2]

Phase 2 Trial in Type 2 Diabetes (China)

o Study Design: A randomized, double-blind, placebo-controlled trial.[8]

o Patient Population: 113 patients with T2D inadequately controlled with diet and exercise.[8]

¢ Intervention:

o Placebo

o BBR-UDCA 500 mg twice daily

o BBR-UDCA 1000 mg twice daily[8]

e Treatment Duration: 12 weeks.[8]
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e Primary Endpoint: Change in HbAlc from baseline.[8]

. BBR-UDCA (500 BBR-UDCA (1000
Endpoint Placebo
mg BID) mg BID)
LS Mean Difference in
-0.4% (p=0.04) -0.7% (p<0.001)

HbA1c from Placebo

Mean Change in
Fasting Plasma +0.3 -13.0 -18.4
Glucose (mg/dL)

Data from Ji L, et al. JAMA Netw Open. 2025.[8]

Pharmacokinetics in Hyperlipidemia

A study in patients with hyperlipidemia evaluated the pharmacokinetics and pharmacodynamics
of BBR-UDCA.[11]

o Study Design: A double-blind, randomized, placebo-controlled, dose-ranging study.
» Patient Population: 50 subjects with a history of hypercholesterolemia.
* Intervention:

o Placebo

o BBR-UDCA 500 mg/day

o BBR-UDCA 1000 mg/day

o BBR-UDCA 2000 mg/day

o Treatment Duration: 28 days.
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Endpoint (at Day 28, 2000

Change from Baseline P-value
mgl/day dose)
Total Cholesterol -8.2% 0.0004
LDL Cholesterol -10.4% 0.0006

Data from Di Bisceglie AM, et al. Lipids Health Dis. 2020.[11]

The study also confirmed that BBR-UDCA dissociates in the gastrointestinal tract, with
berberine and ursodeoxycholic acid being differentially absorbed.[11]

Conclusion

Berberine Ursodeoxycholate is a promising new molecular entity with a unique dual
mechanism of action that targets key pathways in metabolic and liver diseases. Foundational
research, including preclinical and clinical studies, has demonstrated its potential to improve
glycemic control, reduce liver fat and inflammation, and lower lipid levels. The data summarized
in this technical guide provides a comprehensive overview for researchers, scientists, and drug
development professionals interested in the therapeutic potential of BBR-UDCA. Further
research, including ongoing Phase 3 trials, will continue to elucidate its efficacy and safety
profile for the treatment of complex metabolic and liver disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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